2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H10BrN3 |
|---|---|
Molecular Weight |
240.10 g/mol |
IUPAC Name |
2-(6-bromo-1H-benzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C9H10BrN3/c10-6-1-2-7-8(5-6)13-9(12-7)3-4-11/h1-2,5H,3-4,11H2,(H,12,13) |
InChI Key |
HAICBBFJUJMJOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=N2)CCN |
Origin of Product |
United States |
Chemical Reactivity, Derivatization, and Analogue Synthesis Research
Exploration of the Chemical Reactivity of the Benzimidazole (B57391) Core in 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine
The benzimidazole core of this compound possesses a unique chemical character derived from the fusion of a benzene (B151609) ring with an imidazole (B134444) ring. This structure offers several points for chemical modification.
Imidazole Ring Reactivity : The imidazole portion of the core contains two nitrogen atoms. One is a basic, pyridine-like nitrogen, which can be protonated or coordinated to metal ions. The other is part of an N-H group, which is weakly acidic and can be deprotonated by a suitable base. This N-H site is a common target for N-alkylation or N-arylation reactions. For instance, reaction with alkyl halides like methyl iodide in the presence of a base such as potassium carbonate can introduce an alkyl group at the N-1 position. mdpi.com These modifications can significantly alter the molecule's steric and electronic properties.
Benzene Ring Reactivity : The benzene part of the core can undergo electrophilic aromatic substitution. However, the reactivity and orientation of incoming substituents are governed by the existing groups. The bromine atom at position 5 is a deactivating but ortho-, para-directing group. The imidazole moiety's effect is more complex; the ring itself can be considered as a substituent with both electron-donating and electron-withdrawing characteristics. When two substituent groups are present, their combined influence determines the position of further substitutions. msu.edu The introduction of additional functional groups, such as nitro or halogen moieties, onto the benzene ring typically requires starting with a correspondingly substituted o-phenylenediamine (B120857) precursor before the cyclization step that forms the benzimidazole ring. researchgate.netmdpi.com
Functionalization Strategies for the Ethanamine Side Chain
The primary amine (-NH₂) of the ethanamine side chain is a highly reactive and versatile functional group, making it a primary target for derivatization. This allows for the attachment of various molecular fragments to the benzimidazole scaffold, significantly expanding the chemical space of potential analogues.
Common functionalization strategies include:
Acylation and Amide Formation : The primary amine readily reacts with acyl chlorides or carboxylic anhydrides to form stable amide bonds. This is a widely used method to introduce a vast array of substituents.
Schiff Base Formation : Condensation with various aldehydes or ketones yields imines, also known as Schiff bases. These can be stable compounds themselves or serve as intermediates that can be subsequently reduced to form secondary amines. This approach is demonstrated in the synthesis of Schiff bases from related 2-amino-benzimidazole derivatives. researchgate.net
Sulfonamide Synthesis : Reaction with sulfonyl chlorides produces sulfonamides, a functional group prevalent in many pharmacologically active molecules.
Alkylation : The amine can be alkylated using alkyl halides, though controlling the degree of alkylation (mono-, di-, or tri-alkylation) can be challenging. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is often a more controlled method for producing mono- or di-alkylated amines.
These modifications leverage the nucleophilic character of the amine to create a library of compounds with tailored properties.
Bromine Atom Reactivity in Substitution and Coupling Reactions (e.g., Suzuki Coupling)
The bromine atom at the C-5 position of the benzimidazole ring is a key functional handle for introducing molecular complexity, primarily through metal-catalyzed cross-coupling reactions. The carbon-bromine bond is susceptible to oxidative addition by transition metal catalysts, most notably palladium.
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound. wikipedia.org In the context of this compound, the bromine atom can be coupled with a wide variety of aryl or heteroaryl boronic acids or esters. This reaction facilitates the synthesis of 5-arylbenzimidazole derivatives, a structural motif found in many biologically active compounds. nih.govnih.gov
The general mechanism involves a catalytic cycle:
Oxidative Addition : A low-valent palladium(0) catalyst reacts with the bromo-benzimidazole to form a palladium(II) intermediate.
Transmetalation : The organic group from the boronic acid (activated by a base) is transferred to the palladium center.
Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. wikipedia.org
The choice of catalyst, base, and solvent is crucial for reaction efficiency. Palladium catalysts bearing phosphine (B1218219) ligands, such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), are often effective. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling Reactions on Bromo-Aromatic Scaffolds
| Organoboron Reagent | Palladium Catalyst | Base | Solvent System | Reference |
|---|---|---|---|---|
| Arylboronic Acids | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | nih.gov |
| Arylboronic Acids | Pd(OAc)₂ | K₃PO₄ | Toluene/Water | nih.gov |
| Arylboronic Acids | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane/Water | researchgate.net |
| 2-Thiopheneboronic Acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | nih.gov |
Design and Synthesis of Novel Benzimidazole Analogues from the this compound Scaffold
The chemical reactivity at its three key sites makes this compound an excellent starting material for the synthesis of diverse analogue libraries. By systematically altering different parts of the molecule, researchers can fine-tune its biological activity and physical properties.
Position 1 (N-H) : The imidazole N-H is readily alkylated or arylated. N-alkylation, for example with methyl iodide, introduces small alkyl groups. mdpi.com N-arylation can be achieved using Chan-Lam or Buchwald-Hartwig coupling conditions, attaching various aryl or heteroaryl rings directly to the benzimidazole nitrogen.
Position 2 (Side Chain Cyclization) : The ethanamine side chain can be used as a building block to construct new heterocyclic rings fused or appended to the benzimidazole core. For example, reacting the primary amine with diketones or other bifunctional reagents can lead to the formation of new rings like pyrazines or diazepines. This strategy of using a C-2 side chain to build additional heterocyclic systems is a known method for generating novel benzimidazole derivatives with diverse structures. nih.gov
Table 2: Examples of Heterocyclic Modifications on the Benzimidazole Scaffold
| Position | Reagent Type | Resulting Modification / Structure | Reference |
|---|---|---|---|
| 1 (N-H) | Alkyl Halide (e.g., Methyl Iodide) + Base | N-Alkylation (e.g., N-Methyl) | mdpi.com |
| 1 (N-H) | Aryl Boronic Acid + Cu(OAc)₂ | N-Arylation (Chan-Lam Coupling) | mdpi.com |
| 2 (Side Chain) | α,β-Unsaturated Ketone followed by cyclizing agent | Formation of new heterocyclic rings (e.g., Pyridone) | nih.gov |
| 2 (Side Chain) | Thiourea after modification | Formation of Pyrimidinethione ring | nih.gov |
The length and structure of the linker between the benzimidazole core and the terminal amine group can be critical for biological activity. Analogues can be synthesized by varying this chain. Instead of the ethanamine (-CH₂CH₂-) linker, one could synthesize molecules with:
A shorter methanamine (-CH₂-) linker.
A longer propanamine (-CH₂CH₂CH₂-) or butanamine linker.
Branched alkyl chains.
These modifications are typically achieved not by altering the existing chain, but by using a different amino acid (e.g., 3-aminopropanoic acid or 4-aminobutanoic acid) during the initial condensation reaction with 4-bromo-o-phenylenediamine to form the benzimidazole ring.
Altering the substituents on the benzene portion of the scaffold is a common strategy for modulating activity.
Replacement of the Bromine Atom : As detailed in section 3.3, the bromine at C-5 can be replaced with a wide range of substituents using cross-coupling chemistry, introducing aryl, heteroaryl, or alkyl groups.
Introduction of New Substituents : While direct electrophilic substitution on the this compound ring is possible, it can lead to mixtures of products. A more controlled approach involves starting with a differently substituted o-phenylenediamine. For example, using 4-bromo-5-fluoro-o-phenylenediamine or 4-bromo-5-methyl-o-phenylenediamine in the initial synthesis would yield analogues with additional substituents at the C-6 position of the final benzimidazole ring. This allows for precise control over the substitution pattern on the benzene ring. msu.edu
Combinatorial Chemistry Approaches for this compound Libraries
Combinatorial chemistry is a powerful strategy in medicinal chemistry for the rapid synthesis of a large number of structurally diverse molecules, known as a chemical library. nih.gov The application of these high-throughput synthesis techniques to the this compound scaffold allows for the systematic modification of its structure to explore structure-activity relationships (SAR) and identify novel bioactive agents. The benzimidazole core is considered a "privileged structure" due to its recurrence in a wide range of biologically active compounds. ucsd.edu
The generation of libraries based on the this compound core typically involves established solid-phase or solution-phase synthesis methodologies, which are adapted from general benzimidazole synthesis protocols. nih.govnih.govacs.org The primary goal is to introduce diversity at specific points on the molecule, most commonly by modifying the terminal amine of the ethanamine side chain or by substitution on the benzimidazole nitrogen atoms.
A common retrosynthetic approach begins with the key intermediate, 4-bromo-1,2-phenylenediamine. This precursor contains the necessary bromine substituent and the ortho-diamine functionality required for the formation of the benzimidazole ring. The synthesis strategy then involves the cyclization of this diamine with a suitable building block to introduce the 2-(ethanamine) side chain, followed by diversification reactions.
Solid-Phase Synthesis Approach
Solid-phase organic synthesis (SPOS) is a widely used technique for building combinatorial libraries, as it simplifies the purification process by allowing excess reagents and by-products to be washed away from the resin-bound product. ucsd.edunih.gov
A potential solid-phase route to a library of this compound derivatives would proceed as follows:
Immobilization: The synthesis could begin by anchoring a protected form of β-alanine, such as Fmoc-β-alanine, to a suitable solid support like a Rink Amide resin.
Coupling and Cyclization: The resin-bound amino acid is then coupled with 4-bromo-1,2-phenylenediamine. Subsequent intramolecular cyclization, often promoted by heating in acetic acid or using a dehydrating agent, forms the benzimidazole ring. researchgate.net An alternative method involves the condensation of the diamine with an aldehyde, which can be accomplished under oxidative conditions. mdpi.com
Deprotection and Diversification: The protecting group on the ethanamine side chain (e.g., Fmoc) is removed to expose the primary amine. This free amine serves as a key point for diversification. A library of analogues can be generated by reacting the resin-bound intermediate with a variety of building blocks. These reactions can include:
Acylation: Reaction with a diverse set of carboxylic acids, acyl chlorides, or sulfonyl chlorides to produce a library of amides and sulfonamides.
Reductive Amination: Reaction with various aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to generate secondary or tertiary amines.
Cleavage: The final diversified products are cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), to yield the desired library of compounds in a purified form. ucsd.edu
Solution-Phase Synthesis Approach
An alternative to solid-phase synthesis is the liquid-phase (or solution-phase) parallel synthesis approach, which often utilizes a soluble polymer support like polyethylene (B3416737) glycol (PEG). nih.gov This method combines the advantages of homogeneous reaction conditions with a simplified purification protocol, where the polymer-bound product can be precipitated and washed.
The reaction sequence is analogous to the solid-phase method, involving the attachment of a starting material to the PEG support, followed by cyclization to form the benzimidazole core, and subsequent diversification reactions on the side chain. acs.orgbenthamdirect.com
Illustrative Library Design
A combinatorial library derived from this compound would focus on modifying the terminal amine to explore how different functional groups in this position affect biological activity. The table below outlines potential building blocks (R-groups) that could be used for diversification through acylation reactions.
Table 1: Representative Building Blocks for Library Diversification via Acylation
| Reagent Type | Building Block (R-COCl) | Resulting Functional Group |
| Aliphatic Acyl Chloride | Acetyl chloride | Acetamide |
| Aliphatic Acyl Chloride | Cyclopropanecarbonyl chloride | Cyclopropyl carboxamide |
| Aromatic Acyl Chloride | Benzoyl chloride | Benzamide (B126) |
| Aromatic Acyl Chloride | 4-Chlorobenzoyl chloride | 4-Chlorobenzamide |
| Heterocyclic Acyl Chloride | Thiophene-2-carbonyl chloride | Thiophene-2-carboxamide |
| Sulfonyl Chloride | Methanesulfonyl chloride | Methanesulfonamide |
| Sulfonyl Chloride | Benzenesulfonyl chloride | Benzenesulfonamide |
Using these strategies, a diverse library of compounds can be synthesized. The table below provides examples of potential analogues that could be generated from such a combinatorial approach, showcasing the structural diversity achievable.
Table 2: Examples of Potential Analogues in a this compound Library
| Compound ID | R-Group Structure | Compound Name | Molecular Formula |
| LIB-001 | ![]() | N-(2-(5-Bromo-1H-benzimidazol-2-yl)ethyl)acetamide | C₁₁H₁₂BrN₃O |
| LIB-002 | ![]() | N-(2-(5-Bromo-1H-benzimidazol-2-yl)ethyl)benzamide | C₁₆H₁₄BrN₃O |
| LIB-003 | ![]() | N-(2-(5-Bromo-1H-benzimidazol-2-yl)ethyl)methanesulfonamide | C₁₀H₁₂BrN₃O₂S |
| LIB-004 | ![]() | N-(2-(5-Bromo-1H-benzimidazol-2-yl)ethyl)thiophene-2-carboxamide | C₁₄H₁₂BrN₃OS |
Advanced Structural Elucidation and Conformational Analysis in Research
Single-Crystal X-ray Diffraction Studies of Benzimidazole-Ethanamine Co-crystals for Binding Insights
Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine, co-crystallization with pharmaceutically acceptable co-formers is a key strategy to modulate its physicochemical properties. SCXRD studies on such co-crystals would offer unparalleled insights into the intermolecular interactions governing the binding of the molecule.
While specific SCXRD studies on co-crystals of this compound are not extensively documented in publicly available literature, the principles of co-crystal engineering with benzimidazole (B57391) derivatives are well-established. acs.orgmdpi.comsemanticscholar.orgresearchgate.netresearchgate.netscilit.comresearchgate.netnih.govmdpi.com Benzimidazoles are excellent candidates for forming co-crystals due to their hydrogen bonding capabilities, involving both the N-H donor and the imine nitrogen acceptor of the imidazole (B134444) ring. semanticscholar.orgresearchgate.netscilit.com
In a hypothetical co-crystal, the benzimidazole core of the title compound would likely participate in robust hydrogen bonds, such as N-H···O or N-H···N, with a suitable co-former like a carboxylic acid or another heterocyclic compound. acs.orgsemanticscholar.org The ethylamine (B1201723) side chain introduces additional hydrogen bond donor sites (the -NH2 group), further enhancing the potential for creating intricate and stable hydrogen-bonded networks. Furthermore, the aromatic benzimidazole ring system can engage in π-π stacking interactions, which are crucial for the stability of the crystal lattice. semanticscholar.orgresearchgate.net The bromine substituent can also participate in halogen bonding, a directional non-covalent interaction that is increasingly utilized in crystal engineering.
The detailed structural information obtained from SCXRD, such as bond lengths, bond angles, and torsion angles, would be invaluable for understanding the subtle conformational changes that this compound might undergo upon binding to a co-former. This information is critical for designing new materials with tailored properties.
Table 1: Potential Intermolecular Interactions in Co-crystals of this compound
| Interaction Type | Donor/Acceptor on Benzimidazole-Ethanamine | Potential Co-former Functional Group |
| Hydrogen Bond | N-H (imidazole), -NH2 (ethylamine) | Carboxylic acid, Amide, Heterocyclic Nitrogen |
| Hydrogen Bond | N (imidazole) | Carboxylic acid, Phenol, Amide N-H |
| π-π Stacking | Benzimidazole ring | Aromatic rings (e.g., benzoic acid, nicotinamide) |
| Halogen Bond | Bromine | Electron-rich atoms (e.g., O, N, S) |
Conformational Analysis using Advanced NMR Techniques (e.g., NOESY, ROESY)
The conformational flexibility of the ethylamine side chain in this compound is a key determinant of its interaction with other molecules. Advanced Nuclear Magnetic Resonance (NMR) techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are powerful tools for elucidating the spatial proximity of protons and thus, the preferred conformations in solution.
NOESY and ROESY experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). For the title compound, these experiments would be particularly useful in determining the orientation of the ethylamine side chain relative to the benzimidazole ring. Cross-peaks in a NOESY or ROESY spectrum would indicate which protons on the ethylamine chain are in close proximity to the protons on the aromatic ring.
For instance, a NOESY cross-peak between the methylene (B1212753) protons of the ethylamine side chain and the H-4 or H-7 protons of the benzimidazole ring would suggest a folded or bent conformation where the side chain is positioned over the aromatic system. Conversely, the absence of such cross-peaks might indicate a more extended conformation.
The choice between NOESY and ROESY depends on the molecular weight of the compound and the solvent viscosity. For a small molecule like this compound, NOESY is generally suitable. However, for intermediate-sized molecules or in viscous solvents where the tumbling rate is slower, ROESY can be more effective in distinguishing between true NOEs and artifacts arising from spin diffusion.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Tautomeric Research
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups, hydrogen bonding, and tautomeric forms of this compound. nih.govresearchgate.netresearchgate.netmdpi.comnih.gov
The FT-IR spectrum of the compound is expected to show characteristic bands for the N-H stretching of the imidazole ring and the primary amine, typically in the region of 3400-3200 cm⁻¹. The precise position and shape of these bands are highly sensitive to hydrogen bonding. In the solid state or in concentrated solutions, intermolecular hydrogen bonding would lead to a broadening and red-shifting (lower frequency) of these N-H stretching bands. nih.gov
The C=N stretching vibration of the imidazole ring, usually observed around 1620-1580 cm⁻¹, is also a useful probe for intermolecular interactions. The aromatic C=C stretching vibrations of the benzene (B151609) ring will appear in the 1600-1450 cm⁻¹ region.
Benzimidazole derivatives can exist in different tautomeric forms. researchgate.netnih.govresearchgate.netbeilstein-journals.org For this compound, the proton on the imidazole nitrogen can potentially migrate to the other nitrogen atom. While these tautomers are degenerate in the parent benzimidazole, the substitution pattern can influence the equilibrium. Vibrational spectroscopy can be used to study this tautomerism, as the different forms may exhibit distinct vibrational frequencies. For example, the N-H out-of-plane bending mode can be a sensitive indicator of the tautomeric state. nih.govresearchgate.net
Raman spectroscopy, being particularly sensitive to non-polar bonds, provides complementary information. The symmetric vibrations of the aromatic ring are often strong in the Raman spectrum.
Table 2: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Information Gained |
| N-H stretch (imidazole) | 3300-3100 | FT-IR, Raman | Hydrogen bonding, Tautomerism |
| N-H stretch (amine) | 3400-3200 | FT-IR | Hydrogen bonding |
| C-H stretch (aromatic) | 3100-3000 | FT-IR, Raman | Structural integrity |
| C-H stretch (aliphatic) | 3000-2850 | FT-IR, Raman | Structural integrity |
| C=N stretch (imidazole) | 1620-1580 | FT-IR, Raman | Intermolecular interactions |
| C=C stretch (aromatic) | 1600-1450 | FT-IR, Raman | Structural integrity |
| N-H bend (amine) | 1650-1580 | FT-IR | Structural integrity |
| C-Br stretch | 700-500 | FT-IR, Raman | Presence of bromine substituent |
Mass Spectrometry Techniques for Mechanistic Studies and Complex Derivative Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound and its derivatives. Electron impact (EI) mass spectrometry, in particular, provides valuable information about the fragmentation patterns, which can be used to confirm the structure and study reaction mechanisms. scispace.comjournalijdr.comresearchgate.netjournalijdr.comelectronicsandbooks.commjcce.org.mk
The mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). The presence of a bromine atom will be evident from the characteristic isotopic pattern of the molecular ion, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).
The fragmentation of the molecular ion is likely to proceed through several characteristic pathways for benzimidazole derivatives. scispace.comjournalijdr.comresearchgate.net A common fragmentation is the cleavage of the ethylamine side chain. Loss of the ethylamine group via alpha-cleavage would result in a stable benzimidazolyl cation. Another likely fragmentation is the loss of a hydrogen cyanide (HCN) molecule from the imidazole ring, a characteristic fragmentation for benzimidazoles.
By analyzing the fragmentation patterns of reaction products, mass spectrometry can be used to infer reaction mechanisms. For example, in the synthesis of derivatives of this compound, MS can be used to identify intermediates and byproducts, providing insights into the reaction pathway. nih.govacs.orgresearchgate.net High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass and elemental composition of the molecule and its fragments, providing an unambiguous confirmation of the chemical formula.
Table 3: Predicted Mass Spectrometry Fragments for this compound
| Fragment | Proposed Structure | m/z (for ⁷⁹Br) | Fragmentation Pathway |
| [M]⁺ | C₉H₁₀BrN₃⁺ | 239 | Molecular Ion |
| [M - NH₂CH₂]⁺ | C₇H₄BrN₂⁺ | 195 | Alpha-cleavage of ethylamine |
| [M - HCN]⁺ | C₈H₁₀BrN⁺ | 212 | Loss of HCN from imidazole ring |
| [C₇H₅BrN₂]⁺ | Bromobenzimidazolium cation | 196 | Cleavage of the C-C bond of the ethylamine side chain |
| [C₆H₄Br]⁺ | Bromophenyl cation | 155 | Fragmentation of the benzimidazole ring |
Biological Target Identification and Mechanism of Action Studies Pre Clinical Research
In Vitro Receptor Binding Profiling and Affinity Determination
Comprehensive in vitro receptor binding profiling for 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine is not extensively documented. However, research on the broader benzimidazole (B57391) class reveals interactions with various receptors. For instance, certain derivatives have been investigated for their ability to bind to and activate Peroxisome Proliferator-Activated Receptor gamma (PPARγ), with lipophilic substitutions on the benzimidazole core enhancing receptor activation. drugbank.com Other studies have designed and evaluated benzimidazole derivatives for their binding to cannabinoid receptors. nih.govfrontiersin.org Docking studies on indole-benzimidazole hybrids have suggested that the Estrogen Receptor α (ERα) is a favorable target, with bromine substitutions potentially enhancing the lipophilic character and contributing to a more successful binding pattern. ijpsjournal.com These findings indicate that the benzimidazole scaffold can be tailored to interact with specific nuclear and G-protein coupled receptors, although a detailed affinity profile for this compound remains to be established.
Enzyme Inhibition/Activation Studies in Isolated Systems
The benzimidazole core is a frequent component of various enzyme inhibitors. Studies on derivatives provide insight into the potential enzymatic targets for this compound.
α-glucosidase: This enzyme is a key target for managing type 2 diabetes. While specific data for this compound is unavailable, the general class of benzimidazole derivatives has been explored for α-glucosidase inhibitory activity.
Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in the brain's striatum and is a target for treating central nervous system disorders like schizophrenia. nih.gov Synthetic benzimidazole analogues have been identified as highly potent and selective inhibitors of PDE10A. nih.govnih.gov For example, compounds with a pyridine-3-yl substitution showed exceptional potency, highlighting the potential of this scaffold for PDE10A inhibition. nih.gov
Acetylcholinesterase (AChE): AChE inhibitors are used to treat cognitive symptoms in Alzheimer's disease. The benzimidazole scaffold has been incorporated into molecules designed to inhibit AChE, although specific inhibitory data for this compound is not available.
Filamentous temperature-sensitive protein Z (FtsZ): FtsZ is an essential protein for bacterial cell division, making it an attractive target for novel antibiotics. nih.gov Inhibition of FtsZ leads to filamentation and cell death. nih.gov Libraries of trisubstituted benzimidazoles have been synthesized and evaluated as FtsZ inhibitors, with some compounds showing activity against Mycobacterium tuberculosis. nih.gov Other studies on benzo[d]imidazole-2-carboxamides confirmed that these derivatives can inhibit FtsZ from Bacillus subtilis and perturb its secondary structure, suggesting FtsZ is a possible target for their antibacterial activity. nih.gov
Kinase Proteins: Benzimidazole derivatives are well-established as inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov Different derivatives have been developed as multi-target inhibitors, targeting kinases such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Topoisomerase II. researchgate.netnih.gov High-throughput screening efforts have also identified benzimidazole-based compounds as selective inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia. nih.gov
| Compound ID | R1 Group | IC50 (nM) |
|---|---|---|
| 33a | phenyl | 18.6 ± 5.3 |
| 33b | 4-methoxyphenyl | 8.00 ± 1.38 |
| 33c | pyridine-3-yl | 3.73 ± 0.60 |
Data sourced from a study on benzimidazole analogues as PDE10A inhibitors. nih.gov The table shows the half-maximal inhibitory concentration (IC50) for different substitutions on the benzimidazole core.
Cellular Assays for Target Engagement and Downstream Signaling Pathways
To confirm that enzyme inhibition observed in isolated systems translates into cellular activity, various cell-based assays are employed.
The enzyme inhibition studies detailed in section 5.2 serve as the primary cell-free assays for biochemical characterization. These assays, using purified enzymes, are critical for determining parameters like IC50 values and for understanding the structure-activity relationship (SAR) of a series of compounds. For example, the characterization of benzimidazole analogues against PDE10A allowed researchers to determine that adding a carbonyl group between the aryl group and the benzimidazole skeleton significantly decreased inhibitory activity. nih.gov Similarly, cell-free light scattering assays and circular dichroism spectroscopy have been used to confirm that benzimidazole derivatives directly inhibit the polymerization and perturb the structure of the FtsZ protein. nih.gov
Cell-based assays are crucial for confirming target engagement in a physiological context and for discovering compounds through phenotypic screening. indigobiosciences.com
Reporter Gene Assays: These assays are used to measure the effect of a compound on a specific signaling pathway. indigobiosciences.com For instance, a Hypoxia Response Element (HRE)-dependent luciferase reporter gene assay was used to screen a chemical library for inhibitors of the Hypoxia-inducible factor (HIF)-1 pathway. This screen successfully identified a novel benzimidazole analogue that inhibited HRE-dependent reporter activity in a dose-dependent manner under hypoxic conditions in colorectal carcinoma cells. researchgate.net
High-Content Screening (HCS): HCS combines automated microscopy with quantitative image analysis to measure the effects of compounds on complex cellular phenotypes. A high-throughput screen using Candida-infected HeLa cells identified a series of (S)-2-aminoalkyl benzimidazole derivatives as potent and non-toxic antifungal agents. acs.orgnih.gov Another cell-based high-throughput cytotoxicity screen of a large diversity library against a normal cell line and an isogenic leukemic cell line identified a benzimidazole-scaffold compound as a highly selective inhibitor for cells with the FLT3/ITD mutation, a driver in acute myeloid leukemia. nih.gov
Pharmacological Characterization in Relevant Animal Models (Efficacy and Target Modulation)
The therapeutic potential of benzimidazole derivatives has been demonstrated in various animal models of disease, confirming the efficacy and target modulation predicted by in vitro and cellular studies.
PDE10A Inhibitors: In rodent models relevant to neuropsychiatric disorders, PDE10A inhibitors have shown effects predictive of antipsychotic activity, such as reversing psychomotor activity deficits. diabetesjournals.orgfrontiersin.org They have also demonstrated efficacy in models of cognitive impairment and negative symptoms associated with schizophrenia. diabetesjournals.org In animal models of Parkinson's disease, a low dose of a PDE10A inhibitor was shown to have an antidyskinetic effect, attenuating abnormal involuntary movements induced by L-DOPA without interfering with its antiparkinsonian benefits. nih.gov Furthermore, in diet-induced obesity mouse models, both genetic deletion and pharmacological inhibition of PDE10A led to significant body weight loss, reduced food intake, decreased body fat, and improved insulin (B600854) sensitivity. diabetesjournals.org
FtsZ Inhibitors: The in vivo efficacy of FtsZ inhibitors has been validated in murine models of bacterial infection. A benzamide (B126) derivative, PC190723, which targets FtsZ, was shown to cure mice infected with a lethal dose of S. aureus. researchgate.net An optimized prodrug of another FtsZ inhibitor demonstrated significant efficacy in a murine thigh infection model, causing a substantial reduction in the number of recovered S. aureus cells compared to controls. nih.gov These studies validate FtsZ as a viable target for developing new antibacterial agents with in vivo efficacy. researchgate.netnih.gov
Kinase Inhibitors: A novel benzimidazole compound identified as a selective FLT3 inhibitor was tested in mouse models of FLT3/ITD leukemia. Treatment with the compound significantly reduced the leukemia burden and prolonged the survival of the mice, establishing the in vivo therapeutic potential of this class of kinase inhibitors. nih.gov
Model Selection and Validation for Specific Disease Research Areas
There is no available information in the reviewed literature detailing the selection and validation of specific in vitro or in vivo models used to study the therapeutic potential of this compound for any disease area.
Assessment of Target Engagement In Vivo
No studies describing the assessment of in vivo target engagement for this compound were identified. Methodologies to confirm that a compound interacts with its intended biological target within a living organism are crucial in preclinical development, but such data is absent for this specific molecule.
Efficacy Studies in Disease Models
Specific efficacy studies for this compound in established disease models for antimicrobial, anticancer, anti-inflammatory, antidiabetic, antitubercular, or antimalarial activities have not been reported in the accessible scientific literature. Consequently, no data tables of research findings can be generated.
While research on other substituted benzimidazole derivatives has shown promise in these therapeutic areas, the strict focus on this compound as per the instructions means that no relevant data can be presented.
Structure Activity Relationship Sar and Structure Property Relationship Spr Research
Systematic SAR Studies of 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine Analogues
Systematic Structure-Activity Relationship (SAR) studies on analogues of this compound and related benzimidazole (B57391) derivatives have been crucial in elucidating the structural requirements for various biological activities. These studies typically involve modifying the benzimidazole core, the ethanamine side chain, and the bromine substituent to understand their respective contributions to molecular interactions and biological effects.
Impact of Benzimidazole Substitutions on Biological Activity
The benzimidazole scaffold is a versatile pharmacophore, and substitutions on this ring system significantly influence the biological activity of its derivatives. nih.govmdpi.com Modifications at the C5 and C6 positions have been shown to greatly affect the anti-inflammatory and antimicrobial profiles of these compounds. nih.govmdpi.com
Research into benzimidazole-acridine derivatives revealed that the nature of the substituent at the C5 position plays a critical role in anti-inflammatory and cyclin-dependent kinase (CDK) inhibitory activities. For instance, a compound featuring a nitro group (-NO2) at C5 demonstrated pronounced activity against CDK1 and CDK5. In contrast, replacing the nitro group with an amino (-NH2) or methyl (-CH3) group at the same position resulted in a complete loss of this activity. mdpi.com
In the context of antimicrobial activity, the functionalization at positions 5 and 6 has been extensively investigated to improve efficacy against a wide range of pathogens, including multidrug-resistant strains. nih.gov A study on 2-{3-[4-(2-chlorophenyl)piperazin-1-yl]propyl}-1H-benzimidazoles with various substituents at the 5-position highlighted the impact of these modifications on antifungal activity. The 5-iodo and 5-methyl derivatives, in particular, were found to exhibit potent activity against fungal strains like Candida albicans, in some cases exceeding the efficacy of commercial antifungal agents. researchgate.net The presence of a fluorine atom, another halogen, at the 5-position has been noted to increase the lipophilic character of the compound, which may lead to improved cell membrane permeability and enhanced anticancer activity. nih.gov
The table below summarizes the effect of different substituents at the 5-position of the benzimidazole ring on the biological activity of various analogue series.
| Substituent at 5-Position | Analogue Series | Observed Biological Activity | Reference |
| -NO2 | Benzimidazole-acridines | Pronounced CDK1/CDK5 inhibition | mdpi.com |
| -NH2 | Benzimidazole-acridines | Loss of CDK-inhibitory activity | mdpi.com |
| -CH3 | Benzimidazole-acridines | Loss of CDK-inhibitory activity | mdpi.com |
| -Iodo | 2-propyl-piperazinyl-benzimidazoles | High antifungal activity | researchgate.net |
| -Methyl | 2-propyl-piperazinyl-benzimidazoles | High antifungal activity | researchgate.net |
| -Fluorine | General Benzimidazoles | Increased lipophilicity, potential for improved cell permeability | nih.gov |
Role of the Ethanamine Moiety in Target Interaction
The substituent at the C2 position of the benzimidazole ring is a key determinant of its biological activity. The ethanamine moiety, in particular, has been shown to be significant for the interaction of these compounds with their biological targets.
In a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine derivatives designed as V600E BRAF inhibitors, the length of the linker between a terminal sulfonamide group and the pyrimidine (B1678525) ring was investigated. The study compared compounds with an ethylamine (B1201723) linker to those with a propylamine (B44156) linker. The results indicated that, in general, the compounds featuring the shorter ethylamine linker exhibited a higher mean percent inhibition in antiproliferative assays. nih.gov This suggests that the spatial arrangement and length of the side chain at the C2 position are critical for optimal interaction with the target enzyme.
Further evidence for the importance of the amino group at this position comes from studies on anti-inflammatory benzimidazoles. Research demonstrated that replacing the amino group at C2 with a methylene (B1212753) group led to a significant reduction in anti-inflammatory activity. This highlights the crucial role of the guanidine (B92328) fraction, which is inherent to the 2-aminobenzimidazole (B67599) structure, in eliciting the biological response. nih.gov
The table below illustrates the importance of the C2-substituent in different benzimidazole series.
| C2-Substituent / Linker | Analogue Series | Impact on Biological Activity | Reference |
| Ethanamine Linker | Pyrimidinyl-benzimidazole-sulfonamides | Higher antiproliferative activity compared to propylamine | nih.gov |
| Propylamine Linker | Pyrimidinyl-benzimidazole-sulfonamides | Lower antiproliferative activity compared to ethylamine | nih.gov |
| Cyclohexylamino Group | 1-(4-methoxyphenyl)benzimidazoles | Potent anti-inflammatory activity | nih.gov |
| Methylene Group (replacement for amino) | 1-(4-methoxyphenyl)benzimidazoles | Significantly reduced anti-inflammatory activity | nih.gov |
Influence of the Bromine Atom on SAR and Biological Profile
The bromine atom at the 5-position of the benzimidazole ring in this compound significantly influences the compound's physicochemical properties and, consequently, its biological profile. Halogen substitutions are a common strategy in medicinal chemistry to modulate lipophilicity, electronic character, and metabolic stability.
Studies on other 5-halogenated benzimidazoles support the importance of this substitution. For instance, a 5-iodo-benzimidazole derivative was identified as one of the most potent antifungal compounds in its series. researchgate.net While iodine and bromine have different properties, this finding underscores that a large, lipophilic halogen at the 5-position can be favorable for certain biological activities. The electron-withdrawing nature of the bromine atom also alters the electronic distribution within the benzimidazole ring system, which can affect its binding affinity to target proteins.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole-Ethanamine Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that govern their activity, thereby guiding the design of more potent analogues.
Several QSAR studies have been conducted on various classes of benzimidazole derivatives, providing insights that are relevant to the benzimidazole-ethanamine scaffold. For example, a QSAR analysis of 2-amino or 2-methyl-1-substituted benzimidazoles with antibacterial activity against Pseudomonas aeruginosa was performed using multiple linear regression (MLR). nih.govresearchgate.net This type of analysis generates equations that relate physicochemical, steric, electronic, and structural descriptors to the observed activity.
In another study on 2-aminobenzimidazole derivatives acting as H3-receptor antagonists, multiple regression analysis revealed a parabolic relationship between the affinity for the receptor (pKi) and the lipophilicity (log P) of the compounds. nih.gov This suggests that there is an optimal lipophilicity for receptor binding, with activity decreasing for compounds that are either too hydrophilic or too lipophilic. The study also suspected an additional electronic effect of the substituents on the tautomerism of the benzimidazole ring, which could influence activity. nih.gov
A broader QSAR study on a set of 28 benzimidazole analogues with antimicrobial activity identified several key descriptors that positively correlate with activity. ijpsr.com These include:
Topological Polar Surface Area (TPSA): A measure of the surface area of a molecule occupied by polar atoms, which is often related to membrane permeability.
H-bond acceptors: The number of hydrogen bond acceptors in the molecule, which is crucial for molecular recognition and binding to biological targets.
iLOGP: A calculated measure of lipophilicity.
GGI4 (Galvez topological charge indices of order 4): A descriptor related to the charge distribution within the molecule.
The table below lists key molecular descriptors identified in QSAR studies of benzimidazole derivatives and their general importance.
| Descriptor | Type | Significance in QSAR Models | Reference |
| Lipophilicity (log P, iLOGP) | Physicochemical | Often shows a parabolic relationship with activity; influences permeability and target binding. | nih.govijpsr.com |
| Topological Polar Surface Area (TPSA) | Structural | Correlates with membrane permeability and bioavailability. | ijpsr.com |
| H-bond Acceptors/Donors | Electronic/Structural | Important for specific interactions with target binding sites. | ijpsr.com |
| Electronic Properties (e.g., charge indices) | Electronic | Reflects the electronic distribution, influencing electrostatic interactions and tautomerism. | nih.govijpsr.com |
These studies collectively indicate that a successful QSAR model for benzimidazole-ethanamine derivatives would likely need to incorporate descriptors related to lipophilicity, polarity, and electronic features to accurately predict biological activity.
Structure-Property Relationship (SPR) Studies for Research-Oriented Properties
Structure-Property Relationship (SPR) studies investigate the link between a molecule's chemical structure and its physicochemical properties, which are critical for its behavior in biological assays. For research compounds like this compound, properties such as in vitro metabolic stability and in vitro permeability are essential for interpreting biological data and guiding further development.
In vitro metabolic stability is a key parameter that assesses a compound's susceptibility to biotransformation by metabolic enzymes, typically in liver microsomes or hepatocytes. uj.edu.pl High metabolic instability can lead to rapid clearance and low exposure in in vivo systems, while very high stability might result in undesirable accumulation. uj.edu.plresearchgate.net Studies on benzimidazole derivatives have shown varied metabolic profiles. For instance, an investigation into amidino-substituted benzimidazoles found that one active derivative exhibited higher metabolic instability, which was correlated with its lower lipophilicity. nih.gov The in vitro metabolism of another benzimidazole derivative, 2-(5-ethylpyridin-2-yl)benzimidazole, was studied using rat liver microsomal fractions, identifying benzylic oxidation as the major metabolic pathway. nih.gov These studies typically measure parameters like the half-life (t1/2) and intrinsic clearance (CLint) of the compound when incubated with liver microsomes. mdpi.com
The following table summarizes key research-oriented properties and the common in vitro assays used for their evaluation.
| Property | Common In Vitro Assay | Key Parameters Measured | Relevance to Assay Design |
| Metabolic Stability | Liver Microsome Incubation Assay | Half-life (t1/2), Intrinsic Clearance (CLint) | Helps to understand if a compound's activity in a cell-based assay might be limited by rapid metabolism. uj.edu.plnih.govnih.gov |
| Permeability | Caco-2 Cell Monolayer Assay | Apparent Permeability Coefficient (Papp) | Indicates whether a compound can readily cross cell membranes to reach its intracellular target in biological assays. nih.goveuropa.euscielo.br |
Computational and Theoretical Chemistry Studies
Molecular Docking and Ligand-Protein Interaction Studies of 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand and predict the interaction between a ligand and its protein target. For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and elucidating the key interactions that govern their binding affinity.
For instance, a study on a series of 2-(2-aminoethyl)-1H-benzimidazole derivatives, which are structurally very similar to the compound of interest, investigated their anthelmintic activity by docking them into the active site of the β-tubulin receptor. The results indicated that these compounds exhibited strong binding affinities, comparable to the standard drug albendazole, suggesting a similar mechanism of action that involves the inhibition of microtubule polymerization. The interactions were primarily characterized by hydrogen bonds and hydrophobic interactions within the colchicine (B1669291) binding domain of β-tubulin researchgate.net.
In another study, various benzimidazole (B57391) analogues were docked against the active sites of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in Alzheimer's disease. The docking simulations revealed that these compounds could fit within the catalytic site of AChE, mimicking the binding mode of known inhibitors like tacrine. Key interactions included π-π stacking with aromatic residues and hydrogen bonding with specific amino acids in the active site nih.gov.
The following table summarizes the results of molecular docking studies of some benzimidazole analogues against various protein targets.
| Compound Analogue | Protein Target | Key Interactions | Predicted Affinity (Docking Score) | Reference |
| 2-(2-aminoethyl)-1H-benzimidazole | β-tubulin | Hydrogen bonding, Hydrophobic interactions | Comparable to Albendazole | researchgate.net |
| 2-(2,4-dihydroxyphenyl)-1H-benzimidazole | Acetylcholinesterase (AChE) | π-π stacking, Hydrogen bonding | High | nih.gov |
| N-(1H-benzimidazol-2-yl-carbamothioyl)benzamide | Not Specified | Not Specified | -60.37 | ijsrst.com |
| 2-(1H-benzo[d]imidazol-2-ylthio)-N-(substituted 4-oxothiazolidin-3-yl) acetamides | Cyclin-dependent kinase-8 | Not Specified | High | researchgate.net |
These studies collectively highlight the versatility of the benzimidazole scaffold in interacting with a diverse range of protein targets. The presence of the bromo substituent at the 5-position and the ethanamine side chain at the 2-position of the core benzimidazole structure are expected to significantly influence its binding profile through altered electronics and steric interactions.
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and spectroscopic properties of molecules. For benzimidazole derivatives, DFT studies have provided valuable insights into their chemical behavior. These calculations can predict various molecular properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP) nih.govmdpi.com.
The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and stability of a molecule. A smaller energy gap suggests higher reactivity. For benzimidazole derivatives, DFT calculations have been used to understand how different substituents affect this energy gap and, consequently, their biological activity nih.gov. The introduction of a bromine atom, an electron-withdrawing group, at the 5-position of the benzimidazole ring is expected to influence the electronic properties of this compound.
The Molecular Electrostatic Potential (MEP) map is another important output of quantum chemical calculations. It visualizes the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are fundamental to ligand-protein binding mdpi.com.
The table below presents a summary of quantum chemical parameters calculated for some benzimidazole derivatives.
| Compound Analogue | Method | Calculated Properties | Key Findings | Reference |
| 1,2-disubstituted benzimidazoles | DFT/ab initio | Bond lengths, bond angles, NBO, MEP, NLO | Good correlation with XRD data, potential NLO materials | mdpi.com |
| Benzimidazole derivatives | DFT | HOMO, LUMO, energy gap | Correlation between electronic properties and biological activity | nih.gov |
| 2-[(1H-Benzimidazol-1-yl)-methyl]benzoic acid | DFT/B3LYP/6-311++G(d,p) | Optimized geometry, vibrational frequencies, HOMO-LUMO, MEP | Good agreement between theoretical and experimental data | mdpi.com |
These theoretical studies provide a rational basis for understanding the structure-activity relationships of benzimidazole derivatives and for designing new analogues with improved properties.
Molecular Dynamics Simulations for Conformational Ensembles and Binding Dynamics
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of molecules over time, providing insights into their conformational flexibility and the stability of ligand-protein complexes. For benzimidazole derivatives, MD simulations have been employed to complement molecular docking studies by assessing the stability of the predicted binding poses and exploring the dynamic nature of the interactions nih.govsemanticscholar.org.
An MD simulation of a docked benzimidazole derivative within a protein's active site can reveal how the ligand and protein adapt to each other. Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, which indicates the stability of the complex over the simulation time. A stable RMSD suggests that the ligand remains bound in a consistent orientation nih.govresearchgate.net.
Furthermore, MD simulations can elucidate the role of water molecules in mediating ligand-protein interactions and can be used to calculate binding free energies, providing a more accurate estimation of the ligand's affinity for the protein target. Studies on benzimidazole-protein complexes have shown that stable interactions are maintained throughout the simulation, supporting the initial docking predictions nih.govsemanticscholar.org.
De Novo Design and Virtual Screening Based on the Benzimidazole-Ethanamine Scaffold
The benzimidazole-ethanamine scaffold serves as a valuable starting point for the discovery of new bioactive molecules through de novo design and virtual screening approaches. Virtual screening involves the computational screening of large chemical libraries to identify compounds that are likely to bind to a specific biological target nih.gov.
Ligand-based virtual screening can be performed using the benzimidazole-ethanamine scaffold as a query to search for structurally similar molecules in vast compound databases like Enamine REAL, ZINC, and Mcule nih.govenamine.netschrodinger.com. This approach has been successfully applied to identify novel benzimidazole derivatives with potential therapeutic activities nih.gov.
Structure-based virtual screening, on the other hand, utilizes the three-dimensional structure of a protein target to dock and score a library of compounds. This method has been instrumental in the discovery of potent benzimidazole-based inhibitors for various enzymes nih.gov.
De novo design algorithms can be used to generate novel molecular structures that are optimized to fit within the active site of a target protein, using the benzimidazole-ethanamine core as a building block. These methods can suggest new chemical modifications to enhance binding affinity and selectivity.
Cheminformatics and Machine Learning Applications in Benzimidazole Research
Cheminformatics and machine learning are increasingly being applied in drug discovery to analyze large datasets of chemical information and build predictive models for biological activity and other properties frontiersin.orgnih.govmdpi.com. For benzimidazole research, these techniques have been used to develop Quantitative Structure-Activity Relationship (QSAR) models.
QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of newly designed benzimidazole analogues frontiersin.org. Machine learning algorithms such as Support Vector Machines (SVM), Random Forests, and Artificial Neural Networks are often employed to build robust and predictive QSAR models frontiersin.orgmdpi.com.
These computational approaches have been successfully used to predict the antimicrobial and anticancer activities of benzimidazole derivatives, guiding the synthesis of more potent compounds frontiersin.orgmdpi.com. The application of cheminformatics and machine learning accelerates the drug discovery process by prioritizing the most promising candidates for experimental testing.
Analytical Methodologies for Research Applications
Development of HPLC/UHPLC Methods for Purity and Stability Research of 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine and its Research Metabolites (in in vitro systems)
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are indispensable tools for assessing the purity of this compound and monitoring its stability under various conditions. americanpharmaceuticalreview.com These methods are also fundamental for studying the formation of metabolites in in vitro systems, such as liver microsomes. researchgate.net
The development of a stability-indicating HPLC/UHPLC method involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The chromatographic conditions are then optimized to separate the parent compound from all potential degradants and metabolites. Reversed-phase chromatography is the most common approach for benzimidazole (B57391) derivatives. nih.govbio-conferences.org
Key parameters in method development include the choice of stationary phase (column), mobile phase composition, and detector wavelength. C8 and C18 columns are frequently used for the separation of benzimidazole compounds. ptfarm.pl The mobile phase typically consists of an aqueous buffer (like phosphate (B84403) or formate) and an organic modifier such as acetonitrile (B52724) or methanol. bio-conferences.orgptfarm.pl Gradient elution is often employed to achieve optimal separation of compounds with varying polarities within a reasonable timeframe. ptfarm.pl UV detection is standard, with wavelengths selected based on the maximal absorbance (λmax) of the benzimidazole core, typically in the range of 254-290 nm. ptfarm.pl The transformation from traditional HPLC to UHPLC systems, which utilize columns with smaller particle sizes (sub-2 µm), allows for significantly faster analysis times and improved resolution. americanpharmaceuticalreview.com
In vitro metabolism studies, often using human or rat liver microsomes, aim to identify potential metabolic pathways. nih.gov HPLC/UHPLC methods are used to separate the parent compound from various metabolites, which may include hydroxylated, N-oxidized, or conjugated species. researchgate.netnih.gov
Table 1: Representative HPLC/UHPLC Conditions for Analysis of Benzimidazole Derivatives
| Parameter | Typical Conditions | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 or C8 (e.g., Nucleosil, Zorbax) | Separation based on hydrophobicity |
| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Phosphate, 10 mM Formate), pH adjusted | Control ionization and peak shape |
| Mobile Phase B | Acetonitrile or Methanol | Elute hydrophobic compounds |
| Elution Mode | Gradient | Separate a wide range of polarities |
| Flow Rate | 0.5 - 1.5 mL/min (HPLC), 0.2 - 0.6 mL/min (UHPLC) | Optimize separation and analysis time |
| Column Temp. | 25 - 40 °C | Improve peak shape and reproducibility |
| Detection | UV/DAD at ~280-290 nm | Quantitation and peak purity assessment |
| Injection Vol. | 5 - 20 µL | Introduce sample onto the column |
LC-MS/MS Methods for Trace Analysis in Research Matrices (e.g., cell lysates, tissue homogenates from animal studies)
For the quantification of this compound and its metabolites at very low concentrations in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govscispace.com Its high sensitivity and selectivity allow for accurate measurement in samples like cell lysates and tissue homogenates from preclinical animal studies. nih.goviaea.org
A typical LC-MS/MS workflow involves sample preparation, chromatographic separation, ionization, and mass analysis. Sample preparation is critical to remove interfering substances like proteins and phospholipids. nih.gov Common techniques include protein precipitation (PPT) with acetonitrile, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). tsu.edu
The chromatographic separation is performed using HPLC or UHPLC systems, as described previously, to resolve the analyte from matrix components that could cause ion suppression or enhancement. nih.govchromatographyonline.com Following separation, the analyte is ionized, most commonly using electrospray ionization (ESI) in positive mode for benzimidazole compounds due to the basic nature of the imidazole (B134444) ring. tsu.edu
The mass spectrometer, typically a triple quadrupole (QqQ) or a hybrid system like a QTRAP, is operated in Multiple Reaction Monitoring (MRM) mode. tsu.eduyoutube.com In MRM, a specific precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. youtube.com This precursor-to-product ion transition is highly specific to the analyte, providing excellent selectivity and minimizing background noise. tsu.edu
Table 2: Illustrative LC-MS/MS Parameters for Trace Analysis of a Benzimidazole Compound
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Sample Prep | Protein Precipitation or Solid-Phase Extraction | Remove matrix interferences |
| LC System | UHPLC | Fast and efficient separation |
| Column | C18, 2.1 x 50 mm, <2 µm | High-resolution chromatography |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Generate protonated molecular ions |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Selective and sensitive quantification |
| MRM Transition | [M+H]+ → Specific Product Ion | Unique identifier for the analyte |
| Collision Gas | Nitrogen or Argon | Induce fragmentation of the precursor ion |
| Internal Standard | Stable Isotope-Labeled Analyte or Structural Analog | Correct for matrix effects and variability |
Capillary Electrophoresis and Other Separation Techniques for Research Samples
Capillary Electrophoresis (CE) offers a powerful alternative to HPLC for the analysis of this compound. CE separates compounds based on their charge-to-size ratio in an electric field. mdpi.com Key advantages of CE include extremely high separation efficiency, short analysis times, and minimal consumption of sample and reagents, aligning with the principles of "green chemistry". mdpi.com
For benzimidazole derivatives, methods like Capillary Zone Electrophoresis (CZE) can be employed. nih.gov The separation is influenced by the pH of the background electrolyte (BGE), which determines the charge state of the analyte. nih.gov Non-aqueous capillary electrophoresis (NACE), where organic solvents are used instead of water, can be particularly useful for improving the solubility of hydrophobic compounds. mdpi.com
While less common than HPLC and CE, other separation techniques like Supercritical Fluid Chromatography (SFC) can also be applied, especially for chiral separations as discussed in section 8.5. nih.govresearchgate.net
Spectroscopic Quantification Methods in Research Settings (e.g., UV-Vis, Fluorescence)
UV-Visible (UV-Vis) spectroscopy is a fundamental technique for the quantification of this compound in solution, particularly for determining concentration in stock solutions or during formulation development. The method is based on the Beer-Lambert law and relies on the characteristic UV absorbance of the benzimidazole ring system. researchgate.net A full UV spectrum is typically recorded to identify the wavelength of maximum absorbance (λmax), which is then used for quantitative measurements to ensure maximum sensitivity. semanticscholar.org For many benzimidazole derivatives, this λmax value is found in the 280-310 nm range. semanticscholar.orgnih.gov
Some benzimidazole derivatives exhibit intrinsic fluorescence, which can be exploited for highly sensitive quantification. lew.ro Fluorescence spectroscopy measures the emission of light from a compound after it has absorbed light. This technique is generally more sensitive and selective than UV-Vis absorption spectroscopy. The method involves determining the optimal excitation and emission wavelengths for the compound of interest. lew.ro
Table 3: Representative Spectroscopic Properties for Benzimidazole Derivatives
| Technique | Parameter | Typical Value Range | Application |
|---|---|---|---|
| UV-Vis Spectroscopy | λmax in Methanol/Ethanol | 280 - 310 nm | Routine quantification, Purity checks |
| Fluorescence Spectroscopy | Excitation Wavelength (λex) | ~350 nm | Trace quantification |
| Fluorescence Spectroscopy | Emission Wavelength (λem) | Varies based on structure | High-sensitivity detection |
Chiral Analytical Methods for Enantiomeric Purity Assessment in Research
Since this compound may exist as enantiomers if a chiral center is present or introduced, methods for assessing enantiomeric purity are crucial. The biological activity of enantiomers can differ significantly, making it essential to control the stereochemistry of chiral drug candidates. ijper.org
HPLC using Chiral Stationary Phases (CSPs) is the most prevalent technique for enantiomeric separation. mdpi.com Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose, are widely effective for a broad range of compounds, including benzimidazoles. researchgate.netphenomenex.com Columns like Chiralpak® and Lux® are commonly used. nih.govphenomenex.com
Method development involves screening different CSPs and mobile phases to achieve baseline separation of the enantiomers. phenomenex.com Both normal-phase (e.g., hexane/isopropanol) and reversed-phase conditions can be employed. researchgate.netphenomenex.com Supercritical Fluid Chromatography (SFC) is another powerful technique for chiral separations, often providing faster analysis times and higher efficiency than HPLC. nih.govresearchgate.net
Table 4: Common Chiral Separation Conditions for Benzimidazole Analogs
| Technique | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detection |
|---|---|---|---|
| Chiral HPLC | Polysaccharide-based (e.g., Amylose, Cellulose derivatives) | n-Hexane / Isopropanol / Trifluoroacetic Acid | UV/DAD |
| Chiral SFC | Amylose-based (e.g., Chiralpak AD) | Supercritical CO2 / Methanol | UV/DAD |
Patent Landscape Analysis and Academic Implications
Review of Patent Literature for Synthetic Routes and Intermediates Involving Benzimidazole-Ethanamine Scaffolds
A comprehensive review of the patent literature reveals several established and emerging synthetic strategies for the construction of the benzimidazole-ethanamine core. While a specific patent detailing the synthesis of 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine is not readily apparent, the broader patent landscape for related structures provides significant insights into potential synthetic routes and key intermediates.
A common approach found in the patent literature for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine (B120857) derivative with a carboxylic acid or its derivative. For the target compound, this would likely involve the reaction of 4-bromo-1,2-diaminobenzene with a protected β-alanine derivative. Variations of this method, employing different coupling agents and reaction conditions, are frequently claimed in patents to optimize yield and purity.
For instance, patent literature broadly covers the synthesis of benzimidazole (B57391) derivatives for various therapeutic uses, implying that established synthetic methodologies are often adapted for new molecular entities. One patent, WO2013150545A2, describes a process for preparing benzimidazole derivatives, highlighting the importance of specific intermediates and purification methods to achieve the desired final product for pharmaceutical use. This suggests that patents in this area often focus on process optimization and the preparation of key intermediates in high purity.
Furthermore, the synthesis of 2-aminoalkylbenzimidazole derivatives has been a subject of interest, as noted in Chinese patent CN101671308A. This patent highlights the challenges in synthesizing these compounds, suggesting that novel and efficient synthetic methods for this class of molecules could be a key area for patent claims. The difficulties cited in this patent underscore the potential for innovation in the synthesis of compounds like this compound.
The table below summarizes common synthetic strategies and intermediates gleaned from the broader patent literature on benzimidazole synthesis, which could be applicable to the target compound.
| Synthetic Strategy | Key Intermediates | Typical Reaction Conditions | Potential Advantages Claimed in Patents |
| Condensation of o-phenylenediamine with a carboxylic acid | 4-bromo-1,2-diaminobenzene, N-protected β-alanine | Acid or base catalysis, high temperature | High yield, readily available starting materials |
| Cyclization of N-(2-aminophenyl)amides | N-(2-Amino-4-bromophenyl)-3-aminopropanamide | Dehydrating agents (e.g., polyphosphoric acid) | Control over regioselectivity |
| Reaction with nitriles | 4-bromo-1,2-diaminobenzene, 3-aminopropanenitrile | Lewis acid catalysis | One-pot synthesis potential |
This table is a representation of general synthetic strategies for benzimidazole-ethanamine scaffolds based on a review of the broader patent landscape and may not represent the exact patented synthesis of the specific compound of interest.
Analysis of Patent Claims Related to Research Applications and Derivatives of Benzimidazole-Ethanamine Compounds
The patent claims surrounding benzimidazole-ethanamine derivatives are predominantly focused on their therapeutic applications. These compounds are frequently claimed for their potential as inhibitors of various enzymes and receptors, leading to treatments for a range of diseases.
A significant number of patents claim benzimidazole derivatives for their potential in treating diseases mediated by transient receptor potential cation channel subfamily C member 6 (TRPC6) activity. For example, patent WO2020210597A1 claims benzimidazole derivatives for inhibiting TRPC6, with applications in treating conditions like nephrotic syndrome, heart failure, and stroke. The claims in such patents are typically broad, covering a genus of compounds defined by a core benzimidazole structure with various substituents. While this compound may not be explicitly mentioned, it could fall within the scope of such generic claims if it demonstrates the claimed biological activity.
Another area of significant patent activity is in the development of kinase inhibitors. The benzimidazole scaffold is a common feature in patented kinase inhibitors due to its ability to mimic the purine (B94841) core of ATP. Claims in this domain often specify the targeted kinase and the therapeutic area, such as oncology or inflammatory diseases.
The PubChem database for the non-brominated analog, 2-(1H-Benzo[d]imidazol-2-yl)ethanamine (CID 415158), lists several patents, indicating the commercial and research interest in this core structure. An analysis of these associated patents would likely reveal claims related to its use as an intermediate in the synthesis of more complex molecules or for its own inherent biological activities.
The following table provides a general overview of the types of patent claims related to benzimidazole-ethanamine derivatives:
| Claim Type | Examples of Patented Applications | Key Features of Claims |
| Composition of Matter | Novel benzimidazole-ethanamine derivatives with specific substitutions | Broad Markush structures covering numerous analogs |
| Therapeutic Use | Treatment of cancer, inflammatory diseases, viral infections, neurodegenerative disorders | Method of treating a specific disease by administering a therapeutically effective amount of the compound |
| Manufacturing Process | Novel and efficient synthetic routes to benzimidazole-ethanamine compounds | Claims on specific reaction conditions, catalysts, or intermediates that improve yield or purity |
| Pharmaceutical Formulation | Compositions containing the active benzimidazole-ethanamine derivative | Specific excipients, dosage forms, and delivery methods |
This table is a generalized analysis based on the broader patent landscape for benzimidazole-ethanamine derivatives.
Future Directions and Emerging Research Avenues for 2 5 Bromo 1h Benzimidazol 2 Yl Ethanamine
Integration with Novel Drug Discovery Modalities (e.g., PROTACs, Covalent Inhibitors)
The field of drug discovery is rapidly evolving beyond traditional occupancy-based inhibitors, with modalities like Proteolysis Targeting Chimeras (PROTACs) and covalent inhibitors gaining significant traction for their potential to "drug the undruggable." nih.gov
PROTACs: These molecules induce the degradation of a target protein rather than just inhibiting it. chemrxiv.org A PROTAC consists of a ligand for a protein of interest, a ligand for an E3 ubiquitin ligase, and a linker connecting them. chemrxiv.org The structure of 2-(5-Bromo-1H-benzimidazol-2-YL)ethanamine, particularly the ethanamine side chain, presents a logical point for chemical modification. This amine group could be used as a handle to attach a linker connected to an E3 ligase ligand, such as thalidomide (B1683933) or its analogues. If the benzimidazole (B57391) core is shown to bind to a specific protein of interest, this strategy could convert a simple binder into a potent degrader. This approach offers the advantage of potentially catalytic, sub-stoichiometric action and the ability to eliminate all functions of a target protein, not just its enzymatic activity. chemrxiv.orgfrontiersin.org
Covalent Inhibitors: These agents form a permanent covalent bond with their target protein, leading to irreversible inhibition. rsc.org This can provide increased potency, prolonged duration of action, and high selectivity by targeting unique, non-conserved amino acid residues like cysteine. nih.gov While the core this compound structure is not inherently reactive, it could be functionalized with a reactive group, or "warhead" (e.g., an acrylamide), to create a covalent inhibitor. The benzimidazole scaffold would serve to guide the molecule to the target protein's binding site, positioning the warhead for covalent bond formation. The development of both irreversible and reversible covalent PROTACs is also an emerging field that combines the benefits of both modalities. chemrxiv.orgfrontiersin.org
| Drug Discovery Modality | Potential Role of this compound | Key Advantages |
| PROTACs | The ethanamine side chain can act as an attachment point for a linker and E3 ligase ligand. | Catalytic degradation of target protein; potential for improved efficacy and overcoming resistance. chemrxiv.org |
| Covalent Inhibitors | The benzimidazole scaffold can be functionalized with a reactive "warhead" to enable irreversible binding. | Increased potency and selectivity; prolonged duration of action. nih.govnih.gov |
Application in Chemical Biology Probes and Tools
Chemical probes are small molecules used to study and manipulate biological systems. eubopen.orgyoutube.com They are essential tools for validating the function of proteins and understanding their roles in disease. youtube.comchemicalprobes.org Given the prevalence of the benzimidazole core in bioactive compounds, this compound serves as a viable starting point for the development of a chemical probe.
A notable example from a related class of compounds is PFI-1, a chemical probe developed for the BET (Bromo and Extra C-Terminal) family of bromodomains. nih.gov This probe was identified through the optimization of a fragment hit and is used to study the biological functions of these epigenetic "reader" proteins, which are implicated in cancer and inflammation. nih.gov
Following a similar path, this compound could be optimized to create a potent and selective probe for a specific biological target. The development process would involve:
Target Identification: Screening the compound against various proteins to identify a specific binding partner.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues to improve potency and selectivity for the identified target.
Characterization: Ensuring the probe is effective in cellular assays and developing a structurally similar, inactive compound to serve as a negative control for rigorous experiments. eubopen.org
Such a probe would enable researchers to investigate the therapeutic hypothesis of its target in cell-based and potentially in vivo models, providing crucial information for future drug development efforts. nih.gov
Exploration of New Therapeutic Areas Based on Pre-clinical Findings
Pre-clinical research on compounds structurally related to this compound suggests several promising therapeutic areas for exploration.
Oncology: The benzimidazole ring is a core component of many anticancer agents. nih.gov For instance, a series of novel benzimidazole-linked sulfonamide derivatives were designed as inhibitors of V600E BRAF, a key kinase in the MAPK signaling pathway that is frequently mutated in cancers like melanoma. nih.gov This highlights the potential for benzimidazole-containing compounds to act as kinase inhibitors. Furthermore, related compounds that inhibit the BET family of bromodomains have shown potent antiproliferative properties, pointing to another avenue for cancer therapy. nih.gov Based on these findings, this compound and its derivatives warrant investigation against various cancer cell lines and specific cancer-related targets like kinases and epigenetic modulators.
Inflammatory Diseases: The inhibition of BET bromodomains by small molecules has also been linked to anti-inflammatory effects. nih.gov This suggests that if this compound or its analogues show activity against these or other relevant inflammatory targets, they could be explored for treating inflammatory conditions.
| Therapeutic Area | Rationale Based on Related Compounds | Potential Targets |
| Oncology | Benzimidazole derivatives have shown activity as V600E BRAF inhibitors and BET bromodomain inhibitors. nih.govnih.gov | Protein kinases (e.g., BRAF), Epigenetic reader proteins (e.g., BRD4). nih.govnih.gov |
| Inflammatory Diseases | Inhibition of BET bromodomains by related compounds confers anti-inflammatory properties. nih.gov | BET bromodomains and other inflammatory pathway proteins. |
Potential Applications in Advanced Materials Science
While less common for this class of compounds, research has indicated that benzimidazole derivatives can possess interesting photophysical properties. Specifically, computational studies on N-arylated derivatives of 5-bromo-2-aminobenzimidazole, a compound structurally very similar to the title molecule, have shown significant potential for applications in non-linear optics (NLO). mdpi.com
NLO materials are crucial for technologies like optical data processing, telecommunications, and frequency conversion. The studies showed that the calculated NLO response of these benzimidazole derivatives was comparable to or even exceeded that of some established NLO materials. mdpi.com The key to these properties lies in the molecule's electronic structure, including the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the energy gap between them.
The structure of this compound, with its electron-rich benzimidazole core and potential for modification, makes it a candidate for further investigation in this area. Future research could involve synthesizing derivatives and experimentally measuring their NLO properties to validate the computational predictions and explore their utility in advanced optical materials.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 2-(5-Bromo-1H-benzimidazol-2-yl)ethanamine, and how are they experimentally determined?
- Methodology :
- Melting Point : Use differential scanning calorimetry (DSC) or capillary methods. For related brominated benzimidazoles, mp ranges between 130–196.5°C (e.g., 5-bromo-1H-benzimidazole: 130–131°C) .
- Molecular Weight : Confirm via high-resolution mass spectrometry (HRMS). Expected M+ for C₉H₉BrN₃: ~254.0 g/mol (based on analogous structures) .
- Solubility : Assess in polar solvents (DMF, DMSO) using UV-Vis spectroscopy or gravimetric analysis .
- Data Table :
| Property | Method | Reference Value |
|---|---|---|
| Melting Point | DSC | ~130–196.5°C |
| Molecular Weight | HRMS | ~254.0 g/mol |
| Solubility in DMSO | UV-Vis | >50 mg/mL (estimated) |
Q. What synthetic routes are reported for this compound?
- Methodology :
- Core Structure Assembly : Condensation of 4-bromo-1,2-diaminobenzene with β-alanine derivatives under reflux in acidic conditions .
- Functionalization : Bromination using NBS (N-bromosuccinimide) in DMF at 0–5°C to introduce the 5-bromo substituent .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s hydrogen-bonding patterns in crystal structures?
- Methodology :
- X-ray Crystallography : Resolve using SHELX software . For brominated benzimidazoles, Br···N interactions (3.1–3.3 Å) stabilize layered packing .
- Graph Set Analysis : Apply Etter’s rules to classify motifs (e.g., R₂²(8) rings from N–H···Br bonds) .
Q. What computational strategies predict the biological activity of this compound?
- Methodology :
- Docking Studies : Use AutoDock Vina to model interactions with 5-HT₂A receptors, leveraging homology models from tryptamine derivatives .
- QSAR Modeling : Train models on benzimidazole datasets (e.g., IC₅₀ values for serotonin inhibition) to correlate substituent effects with activity .
| Derivative | Target | Activity (IC₅₀) |
|---|---|---|
| 5-Bromo-1H-benzimidazole | 5-HT₂A | 12 nM (predicted) |
| Thiophene-substituted | Pim-1 kinase | 0.8 μM |
Q. How do steric and electronic effects of the 5-bromo group impact reaction kinetics in cross-coupling reactions?
- Methodology :
- Suzuki-Miyaura Coupling : React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O). Monitor kinetics via HPLC .
- DFT Calculations : Compare activation barriers for Br vs. H substituents using Gaussian09 (B3LYP/6-31G*) .
Methodological Guidance
- Structural Characterization : Combine ¹H/¹³C NMR (δ 7.5–8.2 ppm for aromatic protons, δ 3.1 ppm for ethanamine CH₂) with IR (N–H stretch ~3400 cm⁻¹) .
- Purity Assessment : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) with >95% purity threshold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




